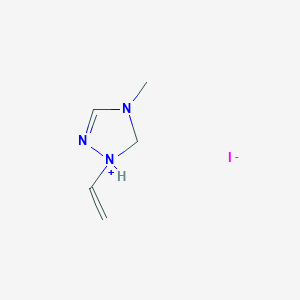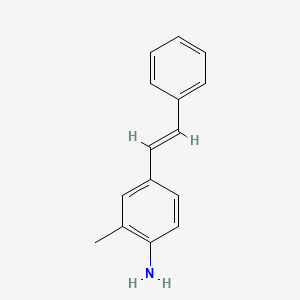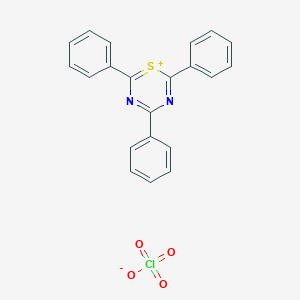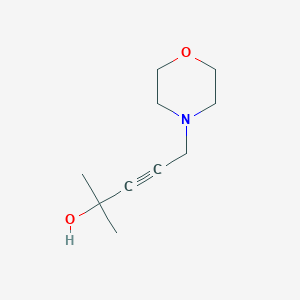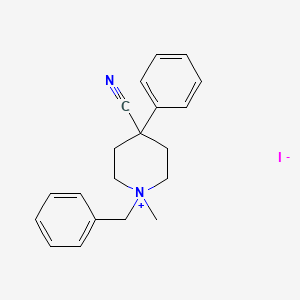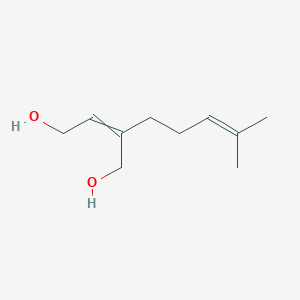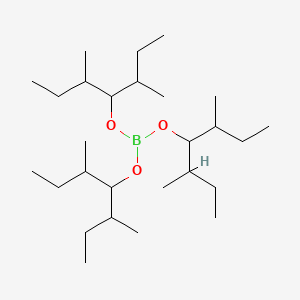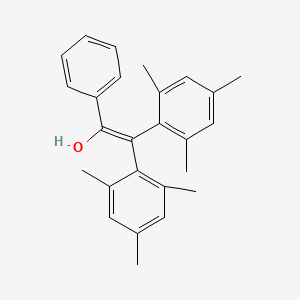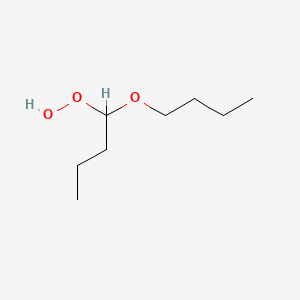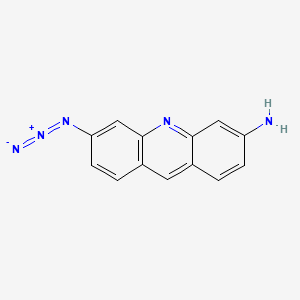
3-Acridinamine, 6-azido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acridinamine, 6-azido- is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound is characterized by the presence of an azido group (-N₃) attached to the acridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an amino group on the acridine ring is replaced by an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: Industrial production of 3-Acridinamine, 6-azido- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acridinamine, 6-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of azido-substituted acridine derivatives.
Reduction: Formation of amine-substituted acridine derivatives.
Cycloaddition: Formation of triazole-substituted acridine derivatives.
Aplicaciones Científicas De Investigación
3-Acridinamine, 6-azido- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Acridinamine, 6-azido- involves its interaction with biological targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase that are essential for DNA replication and transcription . This intercalation can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
3-Acridinamine: Lacks the azido group but shares the acridine core structure.
6-Azidoacridine: Similar structure with the azido group at a different position on the acridine ring.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Uniqueness: 3-Acridinamine, 6-azido- is unique due to the presence of both the acridine core and the azido group, which imparts distinct chemical reactivity and biological activity. The azido group allows for versatile chemical modifications through click chemistry, making it a valuable tool in synthetic and medicinal chemistry .
Propiedades
Número CAS |
78276-16-1 |
|---|---|
Fórmula molecular |
C13H9N5 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
6-azidoacridin-3-amine |
InChI |
InChI=1S/C13H9N5/c14-10-3-1-8-5-9-2-4-11(17-18-15)7-13(9)16-12(8)6-10/h1-7H,14H2 |
Clave InChI |
LXIDUWLQUWFBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
